Cannabidiorcol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

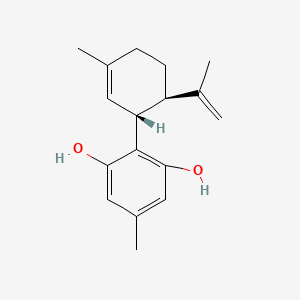

Cannabidiorcol is a unique cannabinoid, chemically distinct from its more widely known counterparts like cannabidiol and tetrahydrocannabinol. It is classified as a homologue of cannabidiol, with the molecular formula and a molecular weight of approximately 270.37 g/mol. Cannabidiorcol features a structure that includes a cyclohexene ring and hydroxyl groups, which contribute to its potential biological activities and interactions within the human body .

- Information on the safety profile and potential hazards of 5M2MBD is limited due to its relatively recent discovery.

- As with most organic compounds, it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves and goggles in a well-ventilated environment.

- Further research is needed to determine its specific toxicity, flammability, and reactivity.

Cannabidiorcol can undergo various chemical transformations similar to those of other cannabinoids. Under acidic conditions, it may cyclize or isomerize, leading to the formation of psychoactive compounds. For instance, when subjected to acid-catalyzed reactions, cannabidiorcol can yield products akin to tetrahydrocannabinol through intramolecular cyclization processes . Additionally, in oxidative environments, it may be converted into quinones or other reactive species .

The synthesis of cannabidiorcol can be approached through several methods:

- Chemical Transformation of Cannabidiol: Cannabidiorcol can be synthesized through the modification of cannabidiol under specific reaction conditions (e.g., acid-catalyzed reactions) which promote cyclization or isomerization .

- Synthetic Pathways: Alternative synthetic routes may involve the use of various reagents and solvents to facilitate transformations that yield cannabidiorcol from simpler precursors .

- Natural Extraction: While less common, cannabidiorcol can also be isolated from cannabis plants through extraction techniques, although this method may yield lower quantities compared to synthetic approaches.

Cannabidiorcol's applications are still being researched but may include:

- Pharmaceutical Development: Potential use in developing treatments for conditions such as anxiety, inflammation, and neurodegenerative diseases.

- Cosmetic Industry: Incorporation into skincare products due to its possible anti-inflammatory properties.

- Nutraceuticals: Exploration as a dietary supplement for its health benefits.

Cannabidiorcol shares structural similarities with several cannabinoids but exhibits unique characteristics that differentiate it from others. Below is a comparison with notable compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Cannabidiol | - two additional carbons | Well-studied for therapeutic effects |

| Tetrahydrocannabinol | - psychoactive | Major psychoactive component in cannabis |

| Cannabidivarin | - shorter carbon chain | Non-psychoactive; potential anticonvulsant |

| Cannabichromene | - different functional groups | Anti-inflammatory properties |

| Cannabinodiol | - additional hydroxyl group | Oxidation product of cannabidiol |

Cannabidiorcol's uniqueness lies in its specific structural modifications that may confer distinct biological activities compared to these other cannabinoids. Further research is needed to fully elucidate its properties and potential applications in various fields.

Molecular Formula and Stereochemical Configuration

Cannabidiorcol possesses the molecular formula C₁₇H₂₂O₂ and exhibits a molecular weight of 258.35 g/mol [2]. The compound's systematic International Union of Pure and Applied Chemistry name is 5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol [2]. The Chemical Abstracts Service registry number for cannabidiorcol is 35482-50-9 [2].

The stereochemical configuration of cannabidiorcol follows the R,R absolute configuration at positions 1 and 6 of the cyclohexene ring, consistent with the naturally occurring enantiomer found in Cannabis sativa [2]. This configuration is maintained through two defined atom stereocenters, with no undefined stereocenters present in the molecular structure [2]. The compound exhibits two hydrogen bond donor sites and two hydrogen bond acceptor sites, corresponding to the hydroxyl groups on the resorcinol moiety [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₂₂O₂ | [2] |

| Molecular Weight | 258.35 g/mol | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

| Topological Polar Surface Area | 40.5 Ų | [2] |

Comparative Structural Analysis With Cannabidiol Homologues

The structural relationship between cannabidiorcol and cannabidiol demonstrates the significant impact of alkyl chain length variation on molecular properties within the cannabinoid family. While cannabidiol contains a pentyl (C₅) alkyl chain at the resorcinol C-5 position, cannabidiorcol features a methyl (C₁) group at the corresponding position [1] [2]. This substitution reduces the molecular weight from 314.47 g/mol for cannabidiol to 258.35 g/mol for cannabidiorcol, representing a decrease of 56.12 g/mol [3] [2].

The homologous series of cannabidiol derivatives includes various alkyl chain lengths, with recent identification of cannabidihexol (hexyl chain) filling the gap between pentyl and heptyl homologues [4]. Cannabidiorcol represents the shortest alkyl chain variant in this series, providing insights into structure-activity relationships within the cannabinoid family [4]. The reduction in hydrophobic character associated with the shorter alkyl chain significantly influences the compound's physicochemical properties, including solubility and partition coefficients [4].

Comparative structural analysis reveals that cannabidiorcol maintains the essential terpenophenolic framework characteristic of cannabinoids while exhibiting distinct molecular properties. The cyclohexene ring system and resorcinol moiety remain structurally conserved, with the primary difference residing in the length of the alkyl substituent [2]. This structural modification results in an XLogP3-AA value of 4.5 for cannabidiorcol, indicating reduced lipophilicity compared to longer-chain homologues [2].

Crystallographic Characterization and Conformational Dynamics

Crystallographic studies of cannabinoid structures have provided valuable insights into molecular conformations and solid-state properties. While specific crystallographic data for cannabidiorcol remain limited in the literature, studies on related cannabinoids offer relevant structural information. Cannabidiol crystallographic analysis has revealed monoclinic crystal systems with space group P2₁, indicating the presence of chiral centers and their influence on crystal packing [5].

The crystal structure of cannabidiol demonstrates two independent molecules within the asymmetric unit, both exhibiting the R,R configuration [5]. Given the structural similarity between cannabidiorcol and cannabidiol, similar crystallographic features may be anticipated, with potential differences arising from the reduced alkyl chain length affecting intermolecular interactions and crystal packing efficiency [5].

Conformational dynamics studies using molecular dynamics simulations have been conducted on cannabinoid structures, revealing important insights into molecular flexibility and stability. Computational studies indicate that cannabinoid molecules exhibit conformational plasticity, particularly in the cyclohexene ring system and the alkyl side chain regions [6] [7]. The reduced length of the alkyl chain in cannabidiorcol compared to cannabidiol may result in decreased conformational entropy and altered dynamic behavior [6].

Temperature-dependent conformational studies suggest that cannabinoid structures undergo thermal-induced conformational changes, with melting points serving as critical transition temperatures. The predicted melting point for cannabidiol is approximately 67.5°C, and similar thermal behavior may be expected for cannabidiorcol, though specific experimental data require further investigation [8].

Solubility Profile and Partition Coefficients

The solubility characteristics of cannabidiorcol are influenced by its molecular structure, particularly the reduced alkyl chain length compared to cannabidiol. The XLogP3-AA value of 4.5 indicates moderate lipophilicity, suggesting intermediate solubility behavior between highly lipophilic and hydrophilic compounds [2]. This value represents a reduction in lipophilicity compared to cannabidiol, which exhibits an XLogP value of approximately 6.52 [9].

Partition coefficient studies on cannabinoid structures have employed various solvent systems to characterize distribution behavior. Centrifugal partition chromatography studies indicate that optimal partition coefficients for cannabinoid separation range between 0.5 and 5.0 [10] [11]. The reduced alkyl chain length in cannabidiorcol likely influences its distribution behavior in biphasic systems, potentially favoring more polar phases compared to longer-chain homologues [10].

Solubility enhancement strategies for cannabinoids have included cocrystallization and complexation approaches. Cannabidiol exhibits limited aqueous solubility, with values of approximately 250 μg/mL in dimethyl sulfoxide:phosphate-buffered saline (1:3) systems [12]. The structural modifications in cannabidiorcol may result in improved aqueous solubility due to the reduced hydrophobic character associated with the shorter alkyl chain [9].

| Solubility Parameter | Cannabidiol | Anticipated for Cannabidiorcol |

|---|---|---|

| XLogP3-AA | 6.52 [9] | 4.5 [2] |

| Aqueous Solubility | 250 μg/mL [12] | Enhanced (predicted) |

| Lipophilicity | High | Moderate |

Thermal Stability and Degradation Pathways

Thermal stability analysis of cannabinoids reveals complex degradation pathways involving multiple reaction mechanisms. Cannabidiol demonstrates thermal degradation beginning at temperatures above 250°C, with significant conversion to tetrahydrocannabinol and other products occurring at higher temperatures [13] [14]. The degradation process involves cyclization reactions under acidic conditions and oxidative processes under basic conditions [14].

Temperature-dependent degradation studies indicate that cannabidiol experiences a 20% reduction in concentration when exposed to 300°C injection temperatures during gas chromatography analysis [13]. The primary degradation products include delta-9-tetrahydrocannabinol, delta-8-tetrahydrocannabinol, and cannabinol, formed through thermal-induced cyclization and oxidation reactions [13] [14].

Cannabidiorcol is expected to exhibit similar thermal degradation patterns due to structural similarities with cannabidiol. The presence of the cyclohexene ring system and resorcinol moiety provides the necessary structural features for thermal-induced transformations [14]. However, the reduced alkyl chain length may influence the relative stability and degradation kinetics compared to cannabidiol [13].

Stability studies under accelerated conditions demonstrate that cannabinoid compounds undergo degradation through multiple pathways including oxidation, light exposure, and thermal stress. Cannabidiol maintained 90% stability for 270 days under ambient conditions (25°C, 60% relative humidity), with more rapid degradation observed under stress conditions (40°C, 75% relative humidity) [15].

| Degradation Condition | Temperature | Time | Stability Loss |

|---|---|---|---|

| Ambient Storage | 25°C | 270 days | <10% [15] |

| Stress Conditions | 40°C | 180 days | ~8% [15] |

| Thermal Injection | 300°C | Immediate | ~20% [13] |